![molecular formula C14H17N3O2 B2545465 1-((5-Methylisoxazol-4-yl)methyl)-3-phenethylurea CAS No. 2034404-50-5](/img/structure/B2545465.png)
1-((5-Methylisoxazol-4-yl)methyl)-3-phenethylurea
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Overview
Description
The 5-Methylisoxazol-4-yl group is a type of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized through various methods. One of the main methods is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The 5-Methylisoxazol-4-yl group has a molecular formula of C6H7NO2 . It consists of a five-membered ring with an oxygen atom and a nitrogen atom at adjacent positions .Chemical Reactions Analysis
Isoxazoles can undergo various chemical reactions. For example, the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For the 5-Methylisoxazol-4-yl group, it has a molecular weight of 125.13 . It appears as a light yellow liquid .Scientific Research Applications
Antifungal Activity
The isoxazole ring system has been explored for its antifungal potential. Researchers have synthesized various derivatives, including 5-aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles. Some of these compounds demonstrated good antifungal activity against fungi such as R. oryzae, C. tropicum, and A. niger .
Herbicidal Properties
A specific derivative, 4-(4-(5-methyl-3-phenylisoxazol-4-yl)thiazol-2-yl)piperidine-1-carboxamide , exhibited inhibitive efficacy as a herbicide. Its potential in weed control makes it an interesting candidate for further investigation .
Synthetic Chemistry Building Block
The isoxazole nucleus serves as a versatile scaffold in synthetic chemistry. Researchers have developed a plethora of methods for its synthesis, leading to the creation of valuable compounds. This compound can be used as a building block for constructing more complex molecules .
Biological Activity Modulation
Isoxazole derivatives have shown promise in various biological contexts. Depending on the substituents on the isoxazole ring, they can exhibit analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
Drug Discovery
Several marketed drugs incorporate the isoxazole nucleus. These drugs belong to diverse therapeutic categories, emphasizing the importance of this fragment. Researchers continue to explore novel compounds based on the isoxazole scaffold for potential drug development .
Chemical Biology and Medicinal Chemistry
Understanding the chemical properties and biological interactions of this compound is crucial for medicinal chemists. By studying its structure-activity relationships, researchers can design clinically viable drugs with improved efficacy and safety profiles .
Mechanism of Action
The mechanism of action of isoxazole derivatives in biological systems is complex and can involve interactions with various receptors and enzymes . Some isoxazole derivatives have been found to exhibit biological activities such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-11-13(10-17-19-11)9-16-14(18)15-8-7-12-5-3-2-4-6-12/h2-6,10H,7-9H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWVFVOQVPKFHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Methylisoxazol-4-yl)methyl)-3-phenethylurea |
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